REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5]([OH:7])=[O:6].[CH2:15]([Li])CCC.IC.Cl>C1COCC1>[F:1][C:2]1[C:3]([CH3:15])=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:12])([F:13])[F:14])[C:5]([OH:7])=[O:6]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1C(F)(F)F
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100.9 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
51.2 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
pure product
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Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred for 3.5 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred for 16 h
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Duration
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16 h
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
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Type
|
EXTRACTION
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Details
|
the organic phase was then extracted with 1M NaOH
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Type
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EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
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Details
|
The organic phase was washed with water
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with n-heptane
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
What was isolated
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |